Methionine-35s

Description

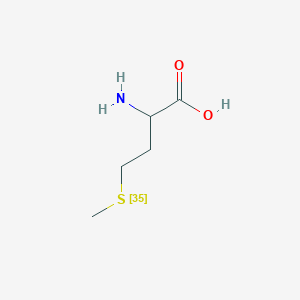

Methionine-35S (L-Methionine-35S; CAS 3654-96-4) is a radioactive isotopologue of the essential amino acid L-methionine, where the sulfur atom in the methylthio group is replaced by the radioisotope sulfur-35 (³⁵S). This compound is widely utilized in biochemical and molecular biology research for tracing metabolic pathways, protein synthesis studies, and bacterial spore formation analyses .

Properties

CAS No. |

2866-51-5 |

|---|---|

Molecular Formula |

C5H11NO2S |

Molecular Weight |

152.12 g/mol |

IUPAC Name |

2-amino-4-methyl(35S)sulfanylbutanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i9+3 |

InChI Key |

FFEARJCKVFRZRR-WFGABJKLSA-N |

Isomeric SMILES |

C[35S]CCC(C(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methionine-35s is typically synthesized by incorporating sulfur-35 into the methionine molecule. This can be achieved through metabolic labeling, where cells are grown in a medium containing sulfur-35, which is then incorporated into methionine during protein synthesis .

Industrial Production Methods: Industrial production of this compound involves the use of methionine-free culture media supplemented with a radiolabeled source of sulfur-35. The labeled methionine is then purified and prepared for use in various biochemical assays .

Chemical Reactions Analysis

Types of Reactions: Methionine-35s undergoes several types of chemical reactions, including:

Oxidation: Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.

Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductase.

Substitution: Methionine can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other reactive oxygen species are commonly used oxidizing agents.

Reduction: Methionine sulfoxide reductase is the enzyme responsible for the reduction of methionine sulfoxide.

Major Products:

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Methionine.

Scientific Research Applications

Methionine-35s has a wide range of applications in scientific research:

Chemistry: Used to study the kinetics and mechanisms of protein synthesis and degradation.

Biology: Employed in metabolic labeling to track protein production in cells.

Medicine: Utilized in cancer research to study the metabolic pathways of tumor cells.

Industry: Applied in the production of radiolabeled proteins for various biochemical assays.

Mechanism of Action

Methionine-35s exerts its effects by being incorporated into proteins during synthesis. The radioactive sulfur-35 allows for the tracking of these proteins using techniques such as autoradiography and scintillation counting. This incorporation helps in studying protein synthesis, degradation, and various metabolic pathways .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₅H₁₁NO₂S (³⁵S-labeled)

- Molecular Weight : 149.21 g/mol

- Specific Activity : Up to 1,175 Ci/mmol in commercial preparations (e.g., EasyTag™ formulations)

- Physical Characteristics: Density of 1.206 g/cm³, boiling point of 306.9°C, and aqueous solubility stabilized with β-mercaptoethanol and Tricine buffer .

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: L-Methionine, D-Methionine, and DL-Methionine

Key Differences :

- This compound is exclusively used in research due to its radioactivity, whereas non-radioactive forms (L/DL/D) are utilized in industrial and nutritional applications .

Isotopic Analogs: ³⁴S- and Non-Radioactive Methionine

Research Implications :

Functional Analogs: Cysteine-35S and Homocysteine

Key Contrasts :

- Cysteine-35S is more reactive due to its thiol group, making it suitable for redox studies, whereas this compound is critical for methylation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.